molecular formula C25H36O4 B14496739 1,1'-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) CAS No. 65192-90-7

1,1'-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene)

Cat. No.: B14496739
CAS No.: 65192-90-7
M. Wt: 400.5 g/mol
InChI Key: JAJKSHMJLOAZQD-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two tert-butyl groups and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the benzene ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride . The methoxy groups are then added through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated derivatives

Scientific Research Applications

1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Di-tert-butyl-2,5-dimethoxybenzene
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)

Uniqueness

1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications .

Properties

CAS No.

65192-90-7

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

1-tert-butyl-4-[(4-tert-butyl-2,5-dimethoxyphenyl)methyl]-2,5-dimethoxybenzene

InChI

InChI=1S/C25H36O4/c1-24(2,3)18-14-20(26-7)16(12-22(18)28-9)11-17-13-23(29-10)19(25(4,5)6)15-21(17)27-8/h12-15H,11H2,1-10H3

InChI Key

JAJKSHMJLOAZQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)OC)CC2=CC(=C(C=C2OC)C(C)(C)C)OC)OC

Origin of Product

United States

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